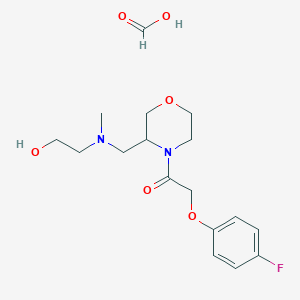

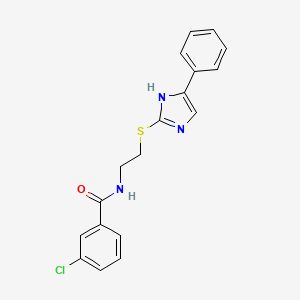

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-(4-fluorophenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For example, the synthesis of polyfunctionally substituted heterocyclic compounds begins with the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate to yield a key cyanoacetamido precursor . This precursor then undergoes various cyclization and attack reactions to form diverse heterocyclic derivatives. Similarly, the synthesis of 5-substituted-1,3,4-oxadiazole derivatives involves the conversion of aromatic acids into esters, hydrazides, and then thiols, followed by a reaction with bromoacetamide . The synthesis of acetamide derivatives of oxadiazole-thiol is achieved through linear synthesis and characterized by spectroscopic methods .

Molecular Structure Analysis

The molecular structure of compounds like "N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-(4-fluorophenoxy)acetamide" is characterized by the presence of multiple rings and functional groups. The structural confirmation of similar compounds is typically achieved using spectroscopic techniques such as NMR, IR, and mass spectrometry . These techniques provide information about the chemical environment of atoms within the molecule, the presence of functional groups, and the molecular weight, which are crucial for confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are regioselective and can include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . These reactions are chosen based on the desired heterocyclic derivative and the reactive sites available in the precursor molecules. The reactivity of the oxadiazole ring, in particular, is exploited in the synthesis of the target compounds, as it can act as a scaffold for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of heteroatoms and aromatic systems can affect properties such as solubility, melting point, and stability. The biological activity of these compounds, such as antitumor and enzyme inhibitory effects, is also a direct result of their chemical properties. The synthesized compounds are typically screened in vitro for their biological activities, and their potency is often expressed in terms of IC50 values, which indicate the concentration required to inhibit a biological process by 50% .

科学的研究の応用

Synthesis and Molecular Modeling

A series of compounds, including N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamides, were synthesized, featuring structural and spectral properties studied through DFT calculations. These compounds were evaluated for their cytotoxic activities toward various cancer cell lines, demonstrating significant cytotoxic results, especially against breast cancer. This research underscores the potential of such compounds in the development of cancer therapeutics (Sraa Abu-Melha, 2021).

Antimicrobial and Hemolytic Activity

Another study focused on the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, highlighting their pharmacological significance. These compounds were screened for antimicrobial and hemolytic activities, showcasing notable antimicrobial efficacy against selected microbial species and minimal toxicity, indicating their potential for biological applications and therapeutic development (Samreen Gul et al., 2017).

Anticancer Screening

A distinct research effort designed and synthesized hydrazide and oxadiazole derivatives, evaluating them for antimicrobial activity against various bacteria and fungi. These compounds displayed higher antimicrobial potential against gram-negative bacteria compared to gram-positive bacteria. Additionally, they were assessed for antiproliferative activity against human tumor cell lines, identifying compounds with significant inhibitory activity, highlighting their promise as chemotherapeutic agents (B. Kaya et al., 2017).

Computational and Pharmacological Evaluation

Research also encompassed the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study demonstrated the multifaceted potential of these compounds across various pharmacological activities, suggesting their utility in developing new therapeutic agents (M. Faheem, 2018).

作用機序

Target of Action

Oxadiazole derivatives, a key structural component of this compound, have been reported to possess a broad spectrum of biological activity . They have been associated with anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties . The specific targets would depend on the therapeutic focus of the compound.

Mode of Action

The interaction of oxadiazole derivatives with their targets often involves the formation of hydrogen bonds due to the electronegativities of nitrogen and oxygen in the oxadiazole ring . The specific interactions and resulting changes would depend on the nature of the target and the surrounding biochemical environment.

Biochemical Pathways

Given the broad spectrum of biological activity associated with oxadiazole derivatives , it can be inferred that multiple pathways could be affected. The downstream effects would depend on the specific pathways involved and the nature of the interaction with the compound.

Result of Action

Based on the reported biological activities of oxadiazole derivatives , the effects could range from anti-inflammatory and analgesic effects to antibacterial and antiviral effects, among others.

特性

IUPAC Name |

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3S/c18-11-3-5-12(6-4-11)23-9-14(22)19-17-13(7-8-25-17)16-20-15(21-24-16)10-1-2-10/h3-8,10H,1-2,9H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRWZAANDYMHOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=C(SC=C3)NC(=O)COC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2538553.png)

![N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide](/img/structure/B2538556.png)

![N-(4-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2538559.png)

![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2538563.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2538564.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2538567.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2538571.png)